molecular formula C8H10BrNO2 B3162808 Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881674-39-1

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3162808
CAS No.: 881674-39-1
M. Wt: 232.07 g/mol
InChI Key: IQHQDQXZTNWFON-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS: 881674-39-1) is a halogenated pyrrole derivative with the molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol . It features a pyrrole ring substituted with a bromine atom at position 5, a methyl group at position 2, and an ethyl ester moiety at position 2. The compound is typically stored under inert atmospheric conditions at 2–8°C to ensure stability . Its synthesis likely involves bromination and esterification steps, analogous to methods described for related pyrrole esters (e.g., using (COCl)₂ and Et₃N for cyclopropane-containing analogs) .

Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate typically involves the bromination of ethyl 2-methyl-1H-pyrrole-3-carboxylate. One common method is to react ethyl 2-methyl-1H-pyrrole-3-carboxylate with N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) under nitrogen atmosphere at room temperature. The reaction mixture is then refluxed for 24 hours and quenched with aqueous sodium bicarbonate solution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Aqueous Sodium Bicarbonate: Used to quench reactions.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    Oxidized Pyrrole Derivatives: Formed through oxidation reactions.

    Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate can be contextualized against related pyrrole, pyrazole, and fused-ring derivatives. Key comparisons are summarized below:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₁₀BrNO₂ 232.07 Br (C5), CH₃ (C2), COOEt (C3) Moderate reactivity due to bromine; ester group enhances solubility in organic media .
Ethyl 5-bromo-1H-pyrrole-2-carboxylate C₇H₈BrNO₂ 218.05 Br (C5), COOEt (C2) Lacks methyl group at C2; lower molecular weight may improve bioavailability .
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₂H₁₁BrN₂O₂ 295.14 Br (C3), CH₃ (C5), fused pyridine-pyrrole ring Increased aromaticity and planarity; potential for π-stacking in crystallography .
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₅H₁₈BrN₂O₃ 327.17 Br (C5), C₂H₅ (C6), OH (C3), CH₃ (N1) Hydroxy group introduces hydrogen-bonding capacity; higher molecular weight reduces volatility .
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate C₁₂H₁₂BrClN₃O₂ 330.57 Br (C3), Cl-pyridinyl (N1), dihydro-pyrazole Chloropyridinyl group enhances electrophilicity; dihydro-pyrazole reduces aromaticity .

Key Differences and Implications

Substituent Position and Reactivity

  • Bromine at C5 vs. C3 (e.g., in pyrrolo-pyridines ) alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Ring System and Aromaticity

  • Fused-ring analogs (e.g., pyrrolo-pyridines ) exhibit extended conjugation, enhancing UV absorbance and stability under light exposure. These systems are often prioritized in optoelectronic materials .

Physicochemical Properties

  • Solubility: Ethyl ester groups improve solubility in non-polar solvents compared to carboxylic acids. Hydroxy-substituted analogs (e.g., ) show mixed polarity due to -OH groups .
  • Thermal Stability : Higher molecular weight fused-ring compounds (e.g., 327.17 g/mol in ) generally exhibit higher melting points but lower volatility .

Biological Activity

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound possesses the following chemical characteristics:

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : Approximately 232.07 g/mol
  • Structure : The compound features a bromine atom at the 5-position, contributing to its reactivity and biological potential.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study demonstrated that certain analogs inhibit tumor growth by targeting fibroblast growth factor receptors (FGFRs). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7 to 712 nM, indicating strong potential for cancer treatment .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetIC50 (nM)Effect
Derivative AFGFR17Potent inhibitor
Derivative BFGFR2712Moderate inhibitor

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties. Studies show that these compounds demonstrate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison
Derivative CStaphylococcus aureus3.12Isoniazid (0.25)
Derivative DEscherichia coli12.5Ciprofloxacin (2)

Case Study 1: Anticancer Efficacy

In a preclinical trial, a derivative of this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A series of derivatives were tested against drug-resistant strains of bacteria. One compound exhibited an MIC of less than 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • FGFR Inhibition : Compounds derived from this structure inhibit FGFRs, which play a crucial role in tumor proliferation and survival.
  • Antibacterial Mechanism : The pyrrole moiety is believed to disrupt bacterial cell wall synthesis, leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate?

  • Methodology : The compound can be synthesized via bromination of a pre-functionalized pyrrole ester. For example, analogous syntheses involve reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with brominating agents (e.g., NBS or Br₂ in controlled conditions) . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates may be employed to introduce the bromo substituent. Reaction optimization typically includes monitoring by TLC, purification via column chromatography, and characterization using 1^1H NMR and ESIMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1^1H NMR : Identifies substituent positions and confirms pyrrole ring substitution patterns (e.g., methyl and ester groups). For example, the methyl group at C2 appears as a singlet near δ 2.2 ppm, while the ester ethyl group shows quartets and triplets around δ 4.2–1.3 ppm .
  • ESIMS : Validates molecular weight and bromine isotope patterns (M+ and M+2 peaks for 79^{79}Br/81^{81}Br) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H stretches (~3400 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : While specific toxicity data are limited, general precautions for brominated heterocycles include:

  • Use of PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Avoid skin contact; rinse immediately with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve the compound’s molecular conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs for structure solution and refinement. The planar pyrrole ring and bromine’s anisotropic displacement parameters can be analyzed using ORTEP for visualization .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated bond lengths/angles with experimental data to assess intramolecular interactions (e.g., steric effects of the methyl group) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

  • Methodology : Perform graph-set analysis (Etter’s formalism) on crystallographic data. For example, N-H⋯O interactions between the pyrrole NH and ester carbonyl groups create dimers, while weak C-H⋯O bonds stabilize layered packing .

Q. What strategies address low yields or byproduct formation during bromination?

  • Methodology :

  • Reaction Optimization : Use controlled stoichiometry (1.1 eq Br₂) and low temperatures (0–5°C) to minimize over-bromination.
  • Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., di-brominated species).
  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on reactive sites before bromination .

Q. How can contradictions in crystallographic refinement (e.g., disorder) be resolved?

  • Methodology :

  • Twinning Analysis : Use PLATON to check for twinning. Apply TWIN/BASF commands in SHELXL for refinement .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., ethyl groups) and apply restraints to thermal parameters .

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQDQXZTNWFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.53 g) in tetrahydrofuran (20 mL) was added N-bromosuccinimide (1.78 g) at −78° C., and the mixture was stirred at the same temperature for 30 min. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure at not more than 5° C. The residue washed with hexane to give the title compound as a colorless solid (yield 2.26 g, 97%).
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97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.53 g) in tetrahydrofuran (20 mL) was added N-bromosuccinimide (1.78 g) at −78° C., and the mixture was stirred at the same temperature for 30 min. Water and diethyl ether were added to extract the reaction mixture. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure at 5° C. or below. The residue was washed with hexane to give the title compound as a colorless solid (yield 2.26 g, 97%).
Quantity
1.53 g
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1.78 g
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20 mL
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97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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